2-Amino-3-(2-iodophenyl)propanoic acid

Description

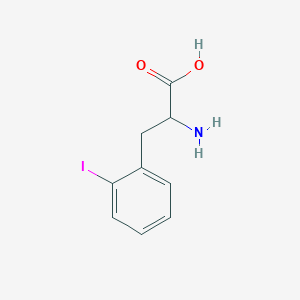

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGLPBXYBDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 2 Iodophenyl Propanoic Acid

Stereoselective Synthesis of Enantiopure Isomers

Achieving enantiopurity is critical for the application of chiral molecules like 2-Amino-3-(2-iodophenyl)propanoic acid in biological and pharmaceutical contexts. Synthetic chemists employ several strategies, including asymmetric approaches, the use of chiral auxiliaries, and enantioselective catalysis, to produce the desired L- or D-enantiomer selectively.

Asymmetric Approaches to L- and D-Enantiomers of this compound

Asymmetric synthesis aims to create a specific enantiomer directly. A key strategy involves using an enantiomerically pure precursor that already contains the desired stereochemistry. For instance, a highly effective method for synthesizing L-2-Amino-3-(2-iodophenyl)propanoic acid starts from the commercially available L-2-Amino-3-(2-bromophenyl)propanoic acid. This approach utilizes a copper(I)-assisted nucleophilic halogen exchange reaction (Finkelstein reaction). nih.gov The reaction proceeds without racemization at the chiral α-carbon, thus preserving the stereointegrity of the starting material and yielding the enantiopure L-isomer of the target compound. nih.govugent.be

Optimization of this precursor-based approach has demonstrated that reaction parameters such as temperature, reaction time, and the concentration of reagents like sodium iodide and copper(I) sulfate are crucial for achieving high yields. nih.gov Under optimized conditions, yields can be consistently increased from baseline levels to over 74%. nih.gov This method provides a practical and efficient alternative to more complex multi-step stereospecific syntheses. nih.govugent.be

Chiral Auxiliary-Based Syntheses for Absolute Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comwikiwand.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely used for the asymmetric synthesis of α-amino acids.

One prominent example is the use of Schöllkopf's bis-lactim ether auxiliary. nih.gov In this method, the chiral auxiliary, typically derived from a simple chiral amino acid like valine, is regioselectively lithiated and then reacted with an electrophile, such as 2-iodobenzyl bromide. This alkylation step proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent mild acid hydrolysis cleaves the auxiliary to release the desired α-amino acid ester with high enantiomeric purity. nih.gov

Another widely adopted class of chiral auxiliaries is the Evans' oxazolidinones. wikipedia.org The substrate is first acylated with the oxazolidinone, and the resulting imide is enolized. The chiral auxiliary directs the subsequent alkylation reaction to one face of the enolate, establishing the stereocenter with high diastereoselectivity. The auxiliary is then cleaved to yield the enantiomerically enriched carboxylic acid. This method is powerful for creating two contiguous stereocenters, as seen in stereoselective aldol reactions. wikipedia.org

| Chiral Auxiliary Method | Key Principle | Typical Application |

| Schöllkopf Reagent | Diastereoselective alkylation of a chiral bis-lactim ether derived from an amino acid. nih.gov | Asymmetric synthesis of various α-amino acids. |

| Evans' Oxazolidinones | Diastereoselective alkylation or aldol reaction of an N-acyloxazolidinone. wikipedia.org | Asymmetric synthesis of carboxylic acids and β-hydroxy acids. wikipedia.org |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Nickel(II) complex-mediated isomerization of racemic α-amino acids to yield the (S)-enantiomer. | Retroracemization and asymmetric synthesis of (S)-amino acids. |

Enantioselective Catalysis in the Construction of the Propanoic Acid Core

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and avoids the need to install and remove a stoichiometric chiral auxiliary. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for these transformations. mdpi.com

For the synthesis of the 2-amino-propanoic acid core, chiral phase-transfer catalysts can be employed for the asymmetric alkylation of glycine-derived Schiff bases. The catalyst, often a derivative of cinchona alkaloids, forms a chiral ion pair with the enolate of the glycine derivative, guiding the approach of the electrophile (e.g., 2-iodobenzyl bromide) to create the desired stereocenter with high enantioselectivity.

Alternatively, asymmetric hydrogenation of a dehydroamino acid precursor is a well-established method. A prochiral N-acyldehydroamino acid can be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). This reaction can produce the target amino acid with excellent enantiomeric excess.

Regioselective Iodination Strategies for the Phenyl Ring of Propanoic Acid Derivatives

The introduction of an iodine atom specifically at the C-2 (ortho) position of the phenyl ring is a significant challenge due to the electronic and steric factors that often favor iodination at the C-4 (para) position. Chemists have developed both direct iodination methods and precursor-based approaches to achieve the desired regioselectivity.

Direct Ortho-Iodination Methodologies on Phenylalanine Scaffolds

Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of the aromatic ring. A notable method for the direct ortho-iodination of phenylalanine residues, particularly within peptide sequences, involves the use of the reagent bis(pyridine)iodonium(I) tetrafluoroborate (IPy2BF4). researchgate.net This reagent, in combination with a directing group effect from the peptide backbone, facilitates a convenient and regioselective iodination at the ortho-position of the phenyl ring, yielding the elusive ortho-iodo isomer as the major product. researchgate.netnih.gov

Modern transition-metal-catalyzed C-H activation offers another powerful strategy. For example, palladium(II) catalysis has been successfully used for the ortho-iodination of related aromatic compounds, such as phenylcarbamates, using cyclic hypervalent iodine reagents. nih.gov This approach relies on a weakly coordinating directing group to position the catalyst for selective C-H activation and subsequent iodination at the ortho position. While not demonstrated directly on phenylalanine itself, this methodology represents a promising avenue for the synthesis of this compound.

Precursor-Based Synthesis with Subsequent Aromatic Iodination

This strategy involves synthesizing a phenylalanine derivative with a functional group at the ortho position that can be subsequently converted to an iodine atom. This two-step approach often provides excellent regiocontrol.

A classic and reliable method is the Sandmeyer reaction. The synthesis begins with a precursor such as 2-Amino-3-(2-aminophenyl)propanoic acid. The ortho-amino group is diazotized using nitrous acid to form a diazonium salt, which is then treated with an iodide salt (e.g., potassium iodide or sodium iodide), often in the presence of copper(I) as a catalyst, to introduce the iodine atom at the ortho position. This method has been historically significant for installing iodine into iodophenylalanine derivatives. nih.gov

A more recent and highly efficient precursor-based method is the copper-assisted halogen exchange, as mentioned previously. nih.govugent.be This reaction starts with an ortho-brominated precursor, L-2-Amino-3-(2-bromophenyl)propanoic acid, and substitutes the bromine with iodine. The process is high-yielding and maintains the stereochemical integrity of the starting material, making it a powerful tool for producing enantiopure L-2-Amino-3-(2-iodophenyl)propanoic acid. nih.gov

| Precursor-Based Method | Starting Material | Key Transformation | Advantages |

| Sandmeyer Reaction | 2-Amino-3-(2-aminophenyl)propanoic acid | Diazotization of the ortho-amino group followed by displacement with iodide. | Excellent regiocontrol; well-established method. |

| Halogen Exchange | 2-Amino-3-(2-bromophenyl)propanoic acid | Copper(I)-assisted nucleophilic substitution of bromide with iodide. nih.gov | High yields (>74%); preserves existing stereochemistry; no racemization detected. nih.gov |

Protecting Group Chemistry in the Synthesis of this compound

In the multi-step synthesis of this compound and its derivatives, particularly for applications in peptide synthesis, the use of protecting groups is essential. These groups temporarily block the reactive amino and carboxyl functionalities, preventing unwanted side reactions and allowing for controlled, sequential bond formation.

The amino group of this compound is commonly protected with urethane-type protecting groups such as the tert-Butoxycarbonyl (Boc) group or the 9-Fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is introduced using reagents like di-tert-butyl dicarbonate and is stable under many reaction conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA) americanpeptidesociety.org. The use of N-Boc-p-iodo-L-phenylalanine as a starting material for further transformations highlights the importance of this protecting group in synthetic strategies nih.gov.

The Fmoc group is an alternative that is particularly prevalent in solid-phase peptide synthesis. It is introduced using reagents like Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester chempep.com. A key advantage of the Fmoc group is its lability to mild bases, such as piperidine, which allows for its removal without affecting acid-labile protecting groups that may be present on amino acid side chains or the solid support linker americanpeptidesociety.orgchempep.comwikipedia.org. This orthogonality is a cornerstone of modern peptide synthesis strategies.

The carboxylic acid functionality can also be protected, often as an ester, to prevent its participation in undesired reactions. Benzyl esters are a common choice for carboxyl group protection. They can be formed through Fischer-Speier esterification using benzyl alcohol and an acid catalyst researchgate.netresearchgate.net. A significant advantage of the benzyl protecting group is its stability under various conditions and its facile removal by catalytic hydrogenation, which does not affect many other protecting groups gcwgandhinagar.com.

The strategic selection and application of these protecting groups are critical for the successful synthesis of peptides and other complex molecules incorporating this compound.

Table 2: Protecting Groups in the Synthesis of this compound

| Functional Group | Protecting Group | Abbreviation | Reagents for Introduction | Conditions for Removal |

|---|---|---|---|---|

| Amino Group | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Moderate acid (e.g., Trifluoroacetic acid) |

| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine) |

| Carboxyl Group | Benzyl ester | Bn | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenation (H₂/Pd) |

Advanced Chemical Transformations and Derivatization of 2 Amino 3 2 Iodophenyl Propanoic Acid

Strategies for Further Functionalization of the Iodophenyl Moiety

The iodophenyl group of 2-Amino-3-(2-iodophenyl)propanoic acid serves as a versatile handle for introducing new functional groups through various transition-metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond makes it an excellent substrate for these transformations, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govumich.edu

Palladium-catalyzed reactions are particularly prominent in this context. nih.govrsc.org These methods generally involve an oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation and reductive elimination to yield the final product and regenerate the catalyst. acs.org

Key strategies for functionalizing the iodophenyl moiety include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. It is a robust method for creating biaryl structures or introducing alkyl or vinyl groups. acs.orgwaters.com The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands and requires a base. jst.go.jpnih.gov Water-soluble catalysts have been developed to make the process more amenable to biological molecules. waters.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, creating an arylethyne derivative. thermofisher.comnih.gov The process is typically co-catalyzed by palladium and copper(I) salts in the presence of a mild base. researchgate.netgoogle.com This method is valued for its mild reaction conditions, which are often compatible with the functional groups found in biomolecules. thermofisher.comresearchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, substituted alkene. nih.govnih.gov This transformation is catalyzed by a palladium complex and requires a base. acs.org It is a powerful tool for creating complex unsaturated molecules and has been instrumental in total synthesis. sigmaaldrich.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl iodide and an amine. nih.gov It has become a vital method for synthesizing aryl amines, largely replacing harsher, traditional methods due to its broad substrate scope and tolerance for various functional groups. nih.govumich.edu The development of sophisticated phosphine ligands has been crucial to the success and versatility of this reaction. nih.gov

These transformations allow for the systematic modification of the phenyl ring, enabling the synthesis of a vast library of phenylalanine analogs with tailored electronic, steric, and functional properties.

Table 1: Key Cross-Coupling Reactions for Functionalizing the Iodophenyl Moiety

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts | Key Features |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | C-C | Pd complexes (e.g., Pd(PPh₃)₄), Base | Forms biaryl or alkyl/vinyl-aryl structures; robust and widely used. acs.orgwaters.com |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (alkynyl) | Pd complex, Cu(I) salt, Base | Synthesizes arylalkynes under mild conditions. thermofisher.comresearchgate.net |

| Heck Reaction | Alkene (e.g., CH₂=CHR) | C-C (alkenyl) | Pd complex, Base | Creates substituted alkenes; useful for complex molecule synthesis. nih.govnih.gov |

| Buchwald-Hartwig Amination | Amine (e.g., R-NH₂) | C-N | Pd complex, Phosphine ligand, Base | Forms aryl amines; broad substrate scope. nih.govumich.edu |

Derivatization for Enhanced Spectroscopic and Chromatographic Detection in Research

In many analytical settings, particularly those involving complex biological matrices, direct detection of amino acids like this compound can be challenging due to their polar nature and, for some detection methods, lack of a suitable chromophore or fluorophore. thermofisher.comyoutube.com Chemical derivatization is a common strategy to overcome these limitations by modifying the amino acid's functional groups (amine and carboxylic acid) to improve volatility, chromatographic retention, and detector response. sigmaaldrich.com

For mass spectrometry (MS), especially when coupled with gas chromatography (GC), derivatization is essential to increase the volatility and thermal stability of amino acids. thermofisher.comsigmaaldrich.com For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic separation on reverse-phase columns. nih.govnih.gov

Common derivatization approaches include:

Silylation: This is a widely used technique where active hydrogens on the amine and carboxyl groups are replaced with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). thermofisher.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose, producing volatile derivatives suitable for GC-MS analysis. thermofisher.com TBDMS derivatives, formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), offer greater stability compared to TMS derivatives. sigmaaldrich.com

Acylation/Alkylation: Reagents like chloroformates (e.g., methyl chloroformate) or anhydrides can react with the amine group. nih.gov Alkylating agents such as 1-bromobutane (B133212) can derivatize multiple functional groups, including amino, carboxyl, and hydroxyl groups, which improves the hydrophobicity and basicity of the amino acids for better LC-MS/MS detection. rsc.org

Carbamoylation: Simple reagents like urea (B33335) can be used to derivatize amino acids to form carbamoyl (B1232498) derivatives. This pre-column derivatization method improves separation on reversed-phase columns and enhances the response in UV detectors. nih.gov

Charge-Tagging: For enhanced sensitivity in ESI-MS, reagents that introduce a permanent positive charge can be used. For example, (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) reacts with the amino group, leading to a significant increase in detection sensitivity, with detection limits in the sub-fmol range. nih.gov

For detection via UV-Visible or fluorescence detectors, which are common in High-Performance Liquid Chromatography (HPLC), derivatization with a labeling agent that contains a chromophore or fluorophore is necessary. youtube.com

Fluorescent Labeling: These reagents react with the primary or secondary amine of the amino acid to attach a fluorescent tag, allowing for highly sensitive detection.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a popular pre- or post-column derivatization reagent. thermofisher.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A well-established pre-column derivatization reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. waters.com

Carbazole-based Reagents: Reagents such as 3,6-dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride (DPCS-Cl) have been developed for highly sensitive fluorescence detection of amino acids. nih.gov

Chromogenic Labeling: These reagents produce a colored product upon reaction with the amino acid, which can be detected using a UV-Visible spectrophotometer.

Ninhydrin: A classic reagent used for the post-column derivatization of amino acids. It reacts with both primary and secondary amines to produce a deep purple color (Ruhemann's purple), which is measured colorimetrically. youtube.comthermofisher.com

Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with amino acids in a pre-column step to form derivatives that can be detected by UV spectrophotometry. nih.gov

4,7-Phenanthroline-5,6-dione (Phanquinone): Used as a pre-column fluorogenic labeling reagent that forms stable adducts with amino acids, detectable by fluorescence. nih.gov

Table 2: Common Derivatization Reagents for Analytical Detection

| Reagent Type | Example Reagent | Target Group(s) | Detection Method | Key Advantage |

| Silylating Agent | MSTFA, MTBSTFA | -NH₂, -COOH, -OH | GC-MS | Increases volatility and thermal stability. thermofisher.comsigmaaldrich.com |

| Alkylating Agent | 1-Bromobutane | -NH₂, -COOH, -OH | LC-MS/MS | Derivatizes multiple groups, improving hydrophobicity. rsc.org |

| Charge-Tagging Agent | SPTPP | -NH₂ | LC-MS/MS | Adds a permanent positive charge for high sensitivity. nih.gov |

| Fluorescent Label | OPA, AQC, DPCS-Cl | -NH₂ (primary/secondary) | HPLC-Fluorescence | Enables highly sensitive detection (femtomole range). waters.comthermofisher.comnih.gov |

| Chromogenic Label | Ninhydrin, DEEMM | -NH₂ (primary/secondary) | HPLC-UV/Vis | Produces a colored derivative for spectrophotometric detection. nih.govthermofisher.com |

Preparation of Radiolabeled Analogs for Imaging Research

The structure of this compound makes it an ideal candidate for radiolabeling, either by replacing the stable iodine atom with a radioactive isotope or by using the iodophenyl group as a precursor for introducing other radionuclides. These radiolabeled analogs are invaluable tools for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Radioisotopes of iodine, such as Iodine-123 (a SPECT isotope) and Iodine-125 (a gamma-emitter used in preclinical research and autoradiography), can be incorporated into the phenyl ring. nih.gov The synthesis of these isotopologues can be achieved through several methods:

Iododeostannylation: This is a common and efficient method for electrophilic radioiodination. It involves the synthesis of an organotin precursor, such as a trialkylstannyl derivative, from the corresponding halogenated compound. nih.govnih.gov This precursor then undergoes an ipso-substitution reaction with a radioiodide salt (e.g., Na¹²⁵I) in the presence of a mild oxidizing agent. This method allows for the preparation of no-carrier-added radioiodinated phenylalanine with high radiochemical yields. nih.gov

Halogen Exchange: This nucleophilic substitution method involves replacing a different halogen (like bromine) or a good leaving group on the aromatic ring with radioiodide. nih.gov The efficiency of this reaction can often be enhanced by using copper salts as catalysts. nih.gov

Sandmeyer-type Reactions: Diazonium salts, prepared from the corresponding amino-phenylalanine precursor, can be converted to the radioiodinated compound by reaction with radioiodide, often with copper catalysis. acs.org

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality, and Fluorine-18 is one of the most widely used radionuclides due to its favorable decay characteristics. nih.gov Aryl iodides are excellent precursors for the introduction of ¹⁸F via nucleophilic substitution.

The key strategy is copper-mediated radiofluorination (CMRF) . In this reaction, the aryl iodide is treated with [¹⁸F]fluoride in the presence of a copper catalyst. researchgate.netnih.gov The iodide acts as a leaving group, and it is replaced by the [¹⁸F]fluoride atom. This method has become increasingly important as it expands the range of molecules that can be labeled with ¹⁸F under relatively mild conditions. nih.gov The reaction tolerates a variety of functional groups and can be applied to complex molecules. nih.gov The use of directing groups ortho to the iodide can further facilitate this transformation. acs.org The resulting ¹⁸F-labeled phenylalanine analogs can be used as PET tracers to study amino acid transport, which is often upregulated in tumors. nih.gov

Table 3: Radiolabeling Strategies and Applications

| Isotope | Labeling Method | Precursor Type | Imaging Modality | Research Application |

| ¹²³I, ¹²⁵I | Iododeostannylation | Organotin (e.g., tributylstannyl) | SPECT / Autoradiography | In vitro and in vivo studies of amino acid transport. nih.govnih.gov |

| ¹²³I, ¹²⁵I | Halogen Exchange / Sandmeyer | Bromo- or Diazonium-phenylalanine | SPECT / Autoradiography | Synthesis of radioiodinated peptides and amino acids. nih.govacs.org |

| ¹⁸F | Copper-Mediated Radiofluorination (CMRF) | Iodophenyl derivative | PET | Non-invasive imaging of amino acid metabolism in oncology. researchgate.netnih.gov |

Biochemical and Molecular Biological Applications of 2 Amino 3 2 Iodophenyl Propanoic Acid

Application in Genetic Code Expansion (GCE) for Protein Studies

Genetic Code Expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific ncAA and a unique codon, typically a stop codon like UAG (amber), that does not encode for any of the 20 standard amino acids. frontiersin.org While much of the research in this area has utilized the para-isomer, 4-iodophenylalanine, the principles and methodologies are directly applicable to 2-Amino-3-(2-iodophenyl)propanoic acid.

The introduction of this compound at specific sites within a protein sequence allows for the precise installation of a heavy atom and a versatile chemical handle. This is accomplished by co-expressing the engineered orthogonal tRNA synthetase and its cognate tRNA in a host organism, along with a gene of interest that has been mutated to include a unique codon at the desired position. frontiersin.org When the growth medium is supplemented with this compound, the orthogonal translational machinery incorporates it at the specified site, producing a recombinant protein with the ncAA. nih.gov The efficiency of incorporation can be quite high, with some systems achieving protein yields that are a significant fraction of the wild-type protein expression levels. biorxiv.org

The cornerstone of GCE is the development of an aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is "orthogonal" to the host's endogenous translational machinery. This means the engineered synthetase specifically charges its cognate tRNA with the desired ncAA (like this compound) and does not recognize any of the host's tRNAs or endogenous amino acids. frontiersin.orgnih.gov Similarly, the engineered tRNA is not aminoacylated by any of the host's native synthetases. frontiersin.orgnih.gov

The development of these orthogonal pairs often starts with a synthetase/tRNA pair from a different domain of life, for example, the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii for use in E. coli. kjom.org The active site of the synthetase is then mutated through rounds of directed evolution and selection to accommodate the unnatural amino acid and exclude its natural counterpart. researchgate.netnih.gov For halogenated phenylalanines, mutations in the amino acid binding pocket of the synthetase are introduced to create space for the bulky iodine atom and to establish favorable interactions that ensure specific recognition. nih.gov

Table 1: Examples of Engineered Aminoacyl-tRNA Synthetases for Halogenated Phenylalanine Derivatives

| Synthetase Origin | Target Unnatural Amino Acid | Key Mutations in Binding Pocket | Host Organism |

| M. jannaschii TyrRS | p-Iodophenylalanine | Y32G, L65A, D158G, I159C | E. coli |

| M. jannaschii TyrRS | p-Bromophenylalanine | Y32G, L65A, D158G, I159C | E. coli |

| S. cerevisiae TyrRS | p-Azido-L-phenylalanine | Y43T, Y127F, D177A, E178G, L181A | E. coli |

| M. mazei PylRS | Various meta-substituted phenylalanines | N346A, C348A | E. coli |

Note: This table presents examples of engineered synthetases for various halogenated or substituted phenylalanine derivatives. While not all are specific to this compound, they illustrate the types of mutations used to evolve specificity for such analogs.

Utilization as a Molecular Probe in Biological Systems

The presence of the iodine atom makes this compound a powerful molecular probe for studying various biological processes.

This compound has proven to be a valuable tool for characterizing amino acid transport systems, particularly the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for large neutral amino acids and is overexpressed in many types of cancer, making it a target for drug delivery and diagnostics. researchgate.netnih.gov

Studies have shown that this compound exhibits a high affinity and selectivity for LAT1. researchgate.net Research comparing the inhibitory effects of different iodinated phenylalanine isomers on LAT1 and LAT2 (another L-type amino acid transporter) revealed that the ortho-isomer (2-iodophenylalanine) has a significantly improved LAT1 affinity and selectivity compared to the parent amino acid, phenylalanine. researchgate.netnih.gov This enhanced selectivity, however, comes at the cost of a reduced transport velocity. researchgate.netnih.gov

Table 2: Kinetic Parameters of this compound Interaction with LAT1 and LAT2

| Compound | Transporter | Kᵢ (μM) |

| This compound | LAT1 | 17.7 ± 1.6 |

| This compound | LAT2 | 110 ± 20 |

| L-Phenylalanine | LAT1 | 70.9 ± 12.2 |

| L-Phenylalanine | LAT2 | 162 ± 26 |

Data adapted from Jin et al. (2024). Kᵢ represents the inhibition constant, with a lower value indicating higher affinity.

These findings highlight the potential of this compound and its derivatives as specific probes for studying LAT1 function and as scaffolds for the design of LAT1-targeted therapeutics.

The iodine atom in this compound serves as an excellent anomalous scatterer for X-rays, a property that is highly beneficial in protein crystallography for solving the "phase problem". nih.gov While most of the pioneering work in this area has utilized 4-iodophenylalanine, the underlying principles are identical for the 2-iodo isomer.

By incorporating this iodinated amino acid into a protein, researchers can use single- or multi-wavelength anomalous diffraction (SAD or MAD) techniques to determine the protein's three-dimensional structure de novo, without the need for isomorphous heavy-atom derivatives. nih.gov The strong anomalous signal from the iodine atom can significantly simplify the process of structure determination. Furthermore, the covalent incorporation of the heavy atom at a specific site can lead to better-quality diffraction data compared to traditional methods of soaking crystals in heavy-atom solutions. nih.gov

Role in the Design of Bioorthogonal Chemical Tools

The carbon-iodine bond in this compound provides a reactive handle for bioorthogonal chemical reactions. These are reactions that can occur within a biological system without interfering with native biochemical processes. mdpi.com Once incorporated into a protein via genetic code expansion, the iodinated phenyl ring can serve as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. mdpi.comacs.orgnih.gov

Suzuki-Miyaura Coupling : This reaction forms a new carbon-carbon bond between the iodophenyl group and a boronic acid derivative. mdpi.comnih.govnih.gov This allows for the site-specific attachment of a wide variety of molecules to the protein, including fluorescent probes, polyethylene (B3416737) glycol (PEG) chains for improving protein stability and pharmacokinetics, and other functional groups. ox.ac.ukresearchgate.net

Sonogashira Coupling : This reaction couples the iodophenyl group with a terminal alkyne, creating a carbon-carbon triple bond. acs.orgnih.govnih.gov This provides another versatile method for conjugating different chemical entities to the target protein in a highly specific manner. sigmaaldrich.com

These bioorthogonal reactions, enabled by the presence of this compound within the protein structure, offer a powerful toolkit for the precise chemical modification of proteins for a wide range of applications in chemical biology, drug development, and materials science.

Integration into Click Chemistry Reagents

This compound serves as a versatile precursor for the synthesis of click chemistry reagents, primarily by enabling the introduction of alkyne functionalities into peptides and proteins through palladium-catalyzed cross-coupling reactions. The aryl iodide moiety of this unnatural amino acid acts as a chemical handle for the Sonogashira coupling reaction, which forms a carbon-carbon bond between the phenyl ring and a terminal alkyne. This two-step approach allows for the site-specific incorporation of an alkyne group, which can then participate in bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The Sonogashira coupling reaction is a robust and efficient method for the modification of peptides containing iodophenylalanine residues. acs.orgnih.gov This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to facilitate the coupling of the aryl iodide with a terminal alkyne. The resulting alkyne-functionalized peptide can then be conjugated to a variety of molecules bearing an azide (B81097) group, including fluorescent dyes, biotin (B1667282) tags, or other biomolecules, through the highly specific and efficient CuAAC reaction. nih.govresearchgate.net

Detailed research has demonstrated the utility of this strategy for the specific labeling of biologically relevant peptides. For instance, peptides containing iodophenylalanine have been successfully functionalized with various alkyne derivatives, including those bearing reporter groups like ferrocene (B1249389). acs.orgnih.gov The reaction conditions for the Sonogashira coupling can be optimized to achieve high yields of the desired alkynyl-peptide product.

The following table summarizes representative conditions for the Sonogashira coupling reaction on an iodophenylalanine-containing peptide, leading to the formation of a click-ready alkyne-functionalized product.

| Component | Reagent/Condition | Purpose |

| Peptide Substrate | Peptide containing this compound | The source of the aryl iodide for the cross-coupling reaction. |

| Alkyne | Terminal alkyne (e.g., ferrocene alkyne) | The coupling partner that introduces the alkyne functionality. |

| Palladium Catalyst | Pd(PPh₃)₄ or other Pd(0) source | Catalyzes the carbon-carbon bond formation. |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction as a co-catalyst. |

| Base | Diisopropylethylamine (DIPEA) or similar amine base | Neutralizes the HI formed during the reaction. |

| Solvent | N,N-Dimethylformamide (DMF) or similar polar aprotic solvent | Solubilizes the reactants and facilitates the reaction. |

This integration of this compound into peptides, followed by a Sonogashira coupling, provides a powerful platform for creating custom click chemistry reagents. This allows for the precise, bioorthogonal labeling and modification of peptides and proteins for a wide range of molecular biology applications.

Mechanistic Research on 2 Amino 3 2 Iodophenyl Propanoic Acid S Biological Interactions

Elucidation of Transport Mechanisms Across Biological Membranes

The transport of amino acids and their analogs across biological membranes is a critical determinant of their cellular fate and function. This process is mediated by a variety of transporter proteins, each with specific substrate preferences. For 2-amino-3-(2-iodophenyl)propanoic acid, its structural resemblance to the endogenous amino acid phenylalanine suggests that it is a substrate for amino acid transporters.

L-type amino acid transporters (LATs) are a family of sodium-independent transporters that facilitate the movement of large neutral amino acids, such as phenylalanine, tyrosine, and leucine, across the cell membrane. Given that this compound is a derivative of phenylalanine, it is highly probable that it is recognized and transported by LATs.

Research on other iodinated phenylalanine analogs supports this hypothesis. For instance, studies have shown that various radioiodinated amino acid analogs are substrates for LAT1, a subtype of LATs that is often overexpressed in tumor cells. The (S)-enantiomer of a related compound, (S)-[¹⁸F]4, was identified as a substrate for system L transport in vitro. nih.gov This suggests that the stereochemistry of the amino acid is crucial for its interaction with the transporter. It is therefore likely that the L-isomer of this compound is a substrate for LATs.

The affinity of these analogs for LATs can be quantified through inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). While specific values for this compound are not available in the reviewed literature, data for similar compounds provide a reasonable estimate of its potential affinity.

Table 1: Affinity of Phenylalanine Analogs for L-type Amino Acid Transporters (LATs)

| Compound | Transporter | Affinity (IC50/Ki) | Reference |

|---|

This table is illustrative and highlights the type of data available for related compounds. Specific affinity values would be populated here as more direct research becomes available.

Beyond LATs, other amino acid transporters could potentially contribute to the cellular uptake of this compound. These include the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the cystine/glutamate antiporter (xCT).

ASCT2, also known as SLC1A5, is a sodium-dependent transporter for neutral amino acids with small side chains, but it has also been shown to transport larger amino acids like glutamine. nih.govnih.gov Some studies have investigated the interaction of amino acid analogs with ASCT2. For example, a class of inhibitors based on 2-amino-4-bis(aryloxybenzyl) aminobutanoic acid has been developed, indicating that the transporter can accommodate molecules with bulky side groups. frontiersin.org While ASCT2 typically prefers amino acids with uncharged side chains, the large, hydrophobic iodophenyl group of this compound might influence its interaction with this transporter. nih.gov

The xCT system (SLC7A11) is an antiporter that exchanges extracellular cystine for intracellular glutamate, playing a crucial role in cellular redox balance. nih.govwikipedia.org It recognizes amino acids with specific structural features. While typically associated with cystine and glutamate, its ability to transport other amino acid analogs, particularly those that can induce oxidative stress, is an area of active research. The interaction of this compound with xCT is less certain without direct experimental evidence.

Table 2: Interaction of Phenylalanine Analogs with Other Amino Acid Transporters

| Compound | Transporter | Interaction Type | Reference |

|---|

This table illustrates the known interactions of related compounds with other transporters and would be expanded with data specific to this compound as research progresses.

Cellular Uptake and Efflux Kinetics Studies

The net accumulation of this compound within a cell is determined by the balance between its influx (uptake) and efflux (extrusion). Understanding these kinetics is essential for evaluating its potential as a diagnostic or therapeutic agent.

Cellular accumulation assays are fundamental for quantifying the uptake of a compound. These experiments typically involve exposing cultured cells to a radiolabeled form of the compound and measuring its intracellular concentration over time.

For analogs of this compound, such as (S)-[¹⁸F]4, in vitro cell uptake assays have been performed in cancer cell lines. nih.gov These studies have demonstrated that the uptake is time-dependent and can be inhibited by other substrates of the same transport system, confirming a carrier-mediated process. It is expected that this compound would exhibit similar behavior, with its accumulation reaching a steady state as the intracellular concentration increases and efflux pathways become more active.

The rate of uptake is a key parameter derived from these assays. While the specific uptake rate for this compound has not been reported, studies on similar molecules provide a framework for what might be expected.

Table 3: Cellular Uptake Characteristics of Related Amino Acid Analogs

| Compound | Cell Line | Key Finding | Reference |

|---|

This table provides examples of data obtained from cellular uptake assays of analogous compounds.

Competition studies are crucial for elucidating the transport pathways involved in the uptake of a compound. In these experiments, the uptake of the compound of interest is measured in the presence of an excess of a known substrate for a particular transporter. A reduction in the uptake of the compound indicates that both molecules are competing for the same transport system.

Given its structure, it is highly probable that the uptake of this compound would be inhibited by large neutral amino acids such as phenylalanine, leucine, and tyrosine, which are known substrates for LATs. Competition with these endogenous amino acids would provide strong evidence for its transport via this system.

Table 4: Expected Competition Profile for this compound Uptake

| Competing Endogenous Amino Acid | Expected Effect on Uptake | Primary Transporter Implicated |

|---|---|---|

| L-Phenylalanine | Strong Inhibition | LATs |

| L-Leucine | Strong Inhibition | LATs |

| L-Tyrosine | Strong Inhibition | LATs |

| L-Alanine | Weaker or No Inhibition | Suggests specificity for LATs over ASCT2 |

This table presents a predictive framework for competition studies based on the known substrate specificities of major amino acid transporters.

Structure Activity Relationship Sar and Analogue Development of Iodinated Phenylalanine Derivatives

Systematic Modification of the Phenyl Ring Substitution Pattern

Systematic modifications of the phenyl ring in phenylalanine analogues, especially through halogenation, have been a key strategy to modulate their biological activity. The position and nature of the halogen substituent can dramatically alter the compound's interaction with protein targets.

Comparative Studies with 3-Iodo- and 4-Iodophenylalanine Analogs

Comparative studies of iodinated phenylalanine isomers have demonstrated that the position of the iodine atom is a critical determinant of their interaction with L-type amino acid transporters (LATs). Research focusing on LAT1 and LAT2, which are important for nutrient transport and drug delivery, has shown distinct profiles for 2-iodo-, 3-iodo-, and 4-iodo-L-phenylalanine.

Specifically, 2-iodo-L-phenylalanine (2-I-Phe) has been found to significantly improve affinity and selectivity for LAT1 compared to the parent amino acid, phenylalanine. researchgate.net In contrast, 3-iodo-L-phenylalanine (3-I-Phe) increases the affinity for both LAT1 and LAT2. The 4-iodo-L-phenylalanine (4-I-Phe) analog shows an inhibitory effect on LAT1-mediated uptake comparable to that of phenylalanine itself. researchgate.net

Table 1: Comparative Inhibitory Effects of Iodinated Phenylalanine Analogs on LAT1 and LAT2

| Compound | Inhibition of LAT1 | Inhibition of LAT2 | Key Finding |

|---|---|---|---|

| 2-Iodo-L-phenylalanine | Marked inhibition | Similar to Phenylalanine | Enhances LAT1 affinity and selectivity. researchgate.net |

| 3-Iodo-L-phenylalanine | Marked inhibition | Greater than Phenylalanine | Increases affinity for both LAT1 and LAT2. researchgate.net |

| 4-Iodo-L-phenylalanine | Comparable to Phenylalanine | Greater than Phenylalanine | No significant enhancement for LAT1. researchgate.net |

Influence of Halogen Position on Biological Interactions and Transport Properties

The position of a halogen on the phenyl ring directly influences the molecule's interaction with transporters like LAT1 and LAT2. A larger halogen, such as iodine, at the ortho-position (position 2) enhances the affinity for LAT1 without significantly altering interactions with LAT2. researchgate.net This leads to higher LAT1 selectivity.

Conversely, when the halogen is at the meta-position (position 3), the affinity for both LAT1 and LAT2 increases with the size of the halogen. researchgate.net This suggests that the steric and electronic properties conferred by the halogen's position play a differential role in the binding pockets of these two transporters. The ortho-substitution appears to be particularly favorable for achieving selective interaction with LAT1, a transporter often overexpressed in cancer cells and at the blood-brain barrier. researchgate.netnih.gov

Alterations to the Propanoic Acid Side Chain of Iodinated Phenylalanine Derivatives

Modifications to the propanoic acid side chain of iodinated phenylalanine derivatives offer another avenue to refine their biological properties, particularly their specificity for amino acid transporters.

Alpha-Methylation and Other Chain Modifications

Alpha-methylation, the addition of a methyl group to the alpha-carbon of the amino acid side chain, is a well-known strategy for enhancing the selectivity of phenylalanine analogs for LAT1. researchgate.net This modification is exemplified by α-methyl-L-phenylalanine, a known LAT1-selective compound. researchgate.net While direct studies on the alpha-methylation of 2-iodophenylalanine are not detailed, the principle is extrapolated from related compounds. The introduction of such a modification can restrict the conformational flexibility of the molecule, favoring a binding mode that is more specific to LAT1.

Impact on Amino Acid Transporter Specificity

Alterations to the side chain, such as alpha-methylation, have a significant impact on transporter specificity. For instance, α-methyl-L-phenylalanine exhibits high LAT1 selectivity. researchgate.net This is attributed to the steric hindrance provided by the methyl group, which may disfavor binding to other transporters like LAT2. However, a notable trade-off is often observed; while selectivity and affinity for LAT1 may increase, the transport velocity can be reduced. researchgate.net This is hypothesized to be due to the increased bulkiness of the side chain, which might slow down the conformational changes in the transporter required for efficient translocation of the substrate across the cell membrane. researchgate.net

Derivatization for Peptide and Peptidomimetic Scaffolds

The incorporation of iodinated phenylalanine derivatives, including 2-Amino-3-(2-iodophenyl)propanoic acid, into peptide and peptidomimetic scaffolds is a valuable strategy in drug discovery and chemical biology. This derivatization allows for the development of novel molecules with tailored properties.

These modified amino acids can be incorporated into peptides to serve as probes for studying peptide-protein interactions or to enhance the therapeutic properties of the peptide itself. For example, replacing a native phenylalanine with an iodinated analogue can introduce a heavy atom for crystallographic studies or a site for radiolabeling. nih.gov The synthesis of peptides containing p-iodophenylalanine has been demonstrated for applications in studying lipoprotein binding. nih.gov

Furthermore, the unique structural and electronic properties of iodinated phenylalanine can be exploited in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. These scaffolds are crucial in developing new therapeutic agents that can target specific biological pathways with high precision.

Incorporation into Oligopeptides for Conformational Studies

The introduction of this compound into oligopeptide sequences serves as a valuable method for probing and influencing peptide conformation. The bulky iodine atom at the ortho position of the phenyl ring can induce significant steric effects, which in turn can restrict the rotational freedom of the amino acid side chain and influence the local backbone torsion angles (phi, ψ). These conformational changes can be meticulously studied using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

NMR studies on peptides containing ortho-substituted phenylalanine analogues can reveal detailed information about the peptide's three-dimensional structure in solution. Key NMR parameters such as chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants are sensitive to conformational changes. For instance, a notable dispersion in proton chemical shifts, particularly for the alpha-protons (Hα), can indicate a transition from a flexible, random coil structure to a more ordered conformation upon incorporation of a sterically demanding residue like 2-iodophenylalanine. nih.gov

While specific and detailed NMR conformational studies solely focused on oligopeptides containing this compound are not extensively documented in publicly available literature, the principles derived from studies of other substituted phenylalanine analogues can be extrapolated. The steric hindrance imposed by the ortho-iodine atom is expected to favor certain rotameric states of the side chain, which can propagate along the peptide backbone and stabilize specific secondary structures, such as β-turns or helical motifs. The comparison of NMR data between a native peptide and its 2-iodophenylalanine-containing counterpart allows researchers to map these conformational adjustments precisely.

Table 1: Expected Impact of this compound Incorporation on Peptide NMR Parameters

| NMR Parameter | Expected Observation | Structural Implication |

| Hα Chemical Shift Dispersion | Increased | Reduced conformational flexibility and adoption of a more defined structure. |

| Temperature Coefficients of Amide Protons | Altered values | Changes in the solvent accessibility and hydrogen bonding network of amide protons. |

| Nuclear Overhauser Effects (NOEs) | Appearance of new or altered non-sequential NOEs | Indication of specific through-space proximities between residues, defining the folded structure. |

| 3J(HαNH) Coupling Constants | Changes in values | Information about the backbone dihedral angle φ. |

Design of Rigidified or Constrained Analogues

A primary application of this compound in peptide chemistry is in the design and synthesis of rigidified or constrained analogues. The iodine atom serves as a chemical handle for intramolecular cross-linking reactions, leading to the formation of cyclic peptides with reduced conformational flexibility. This reduction in flexibility can lock the peptide into a bioactive conformation, leading to increased potency, selectivity, and metabolic stability.

One of the most powerful methods for creating such constrained peptides is through palladium-catalyzed intramolecular C-H activation, leading to the formation of a biaryl linkage. In this approach, the iodine atom on the phenylalanine ring can react with a C-H bond of another aromatic residue within the same peptide chain, such as tryptophan, to form a new carbon-carbon bond. This creates a "stapled" peptide, where the side chains are covalently linked. nih.govnih.gov

Research involving the palladium-catalyzed cyclization of peptides containing both an iodophenylalanine and a tryptophan residue has demonstrated the feasibility of this approach. The regiochemistry of the iodine atom on the phenylalanine ring (ortho, meta, or para) has been shown to be a critical factor in determining the outcome of the reaction, influencing whether a monomeric cyclized peptide or a cyclodimeric species is formed. nih.gov

Interestingly, in studies involving sequences with adjacent tryptophan and ortho-iodophenylalanine residues, the formation of the desired constrained C-C linked monomeric structure proved challenging. Instead, the detection of a reduced peptide (where the iodine is replaced by hydrogen) was reported, suggesting that the steric strain in the transition state leading to the ortho-linked biaryl bridge might be prohibitive under the tested reaction conditions. nih.gov This highlights a significant challenge and an area for further methodological development in the use of this compound for creating highly constrained peptide analogues.

Despite this challenge, the potential of this compound as a precursor for rigidified analogues remains high. Alternative cyclization strategies or optimization of reaction conditions could overcome the current limitations. The synthesis of this amino acid has been optimized, making it accessible for its incorporation into peptide synthesizers for the creation of novel peptide architectures. nih.gov

Table 2: Potential Intramolecular Cyclization Strategies Involving this compound

| Reaction Type | Reacting Partner Residue | Resulting Linkage | Potential Application |

| Palladium-catalyzed C-H activation | Tryptophan | Biaryl (C-C) | Creation of stapled peptides with enhanced structural rigidity. |

| Suzuki-Miyaura Coupling | Phenylalanine boronic acid | Biaryl (C-C) | Formation of conformationally constrained cyclic peptides. |

| Sonogashira Coupling | Alkyne-containing amino acid | Aryl-alkyne (C-C) | Introduction of a rigid, linear linker to constrain the peptide backbone. |

Computational Chemistry and in Silico Modeling of 2 Amino 3 2 Iodophenyl Propanoic Acid

Molecular Dynamics Simulations to Investigate Conformational Landscapes

No molecular dynamics simulation studies have been published that explore the conformational flexibility and stability of 2-Amino-3-(2-iodophenyl)propanoic acid in different solvent environments or upon binding to a protein.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Detailed quantum mechanical calculations focusing on the electronic properties, such as orbital energies, electrostatic potential, and reactivity descriptors of this compound, are not present in the available literature.

De Novo Design and Virtual Screening of Novel Derivatives for Targeted Research

There are no documented efforts on the use of this compound as a scaffold for de novo design or virtual screening to identify novel derivatives with potentially improved properties.

Q & A

Basic: What are the common synthetic routes for 2-Amino-3-(2-iodophenyl)propanoic acid?

Methodological Answer:

The synthesis typically involves functionalizing phenylalanine derivatives via halogenation or substitution. A plausible route includes:

- Iodination : Direct iodination of 3-phenylpropanoic acid precursors using iodine and oxidizing agents (e.g., HNO₃) under controlled conditions to introduce the 2-iodo group .

- Amino Group Protection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amino group during synthesis, followed by deprotection post-reaction .

- Purification : Column chromatography or recrystallization ensures >95% purity, as noted in commercial-grade preparations .

Basic: How is the compound structurally characterized?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, amino protons at δ 1.5–2.5 ppm) and confirms the iodophenyl substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₁₀INO₂, MW 307.09) and isotopic patterns for iodine .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the (S)- or (R)-configuration if applicable .

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

- Storage : Seal in airtight containers under dry conditions at 2–8°C to prevent hydrolysis or decomposition .

- Incompatibilities : Avoid strong acids/alkalis and oxidizing agents (e.g., KMnO₄), which may degrade the iodophenyl group or oxidize the amino acid backbone .

- Safety : Use PPE (gloves, goggles) and work in a fume hood to minimize exposure to toxic fumes during thermal decomposition .

Advanced: How can thermodynamic stability be assessed for this compound?

Methodological Answer:

- Reaction Calorimetry : Measure enthalpy changes (ΔrH°) during decomposition or ion clustering (e.g., with Na⁺) to evaluate stability in solution .

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating to identify decomposition thresholds (e.g., >200°C) .

- Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C–I bond, predicting susceptibility to photolysis or radical reactions .

Advanced: How does the compound interact with metal ions in solution?

Methodological Answer:

- Ion Clustering Studies : Electrospray ionization mass spectrometry (ESI-MS) detects Na⁺ or K⁺ adducts, revealing binding affinities and stoichiometry (e.g., 1:1 Na⁺ complexes) .

- Potentiometric Titration : Determines stability constants (logK) for metal-ligand complexes, critical for studying bioavailability or catalytic applications .

- Spectroscopic Probes : UV-Vis or fluorescence quenching assays monitor metal-induced conformational changes in the aromatic or amino groups .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

- Dose-Response Curves : Validate activity (e.g., enzyme inhibition) across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .

- Isomer Purity Analysis : Chiral HPLC or capillary electrophoresis ensures enantiomeric purity, as impurities (e.g., D-isomer) may skew results .

- Control Experiments : Compare with analogs (e.g., 2-fluoro or 2-bromo derivatives) to isolate the iodine’s electronic effects on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.